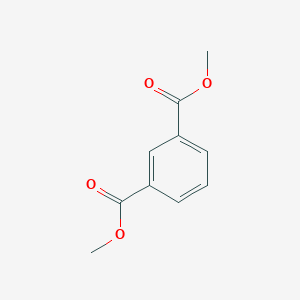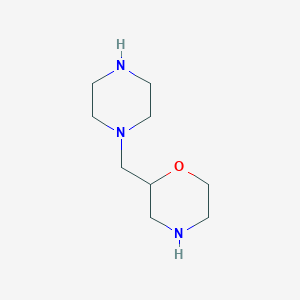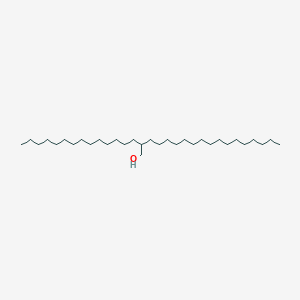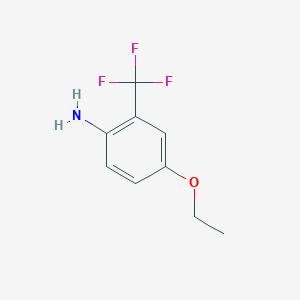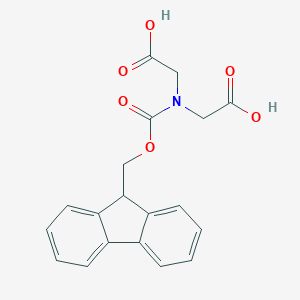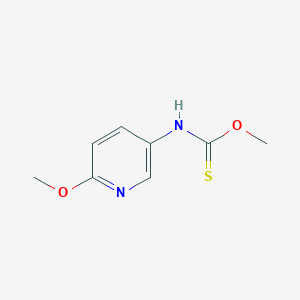![molecular formula C₂₁H₁₈Cl₂FNO B047746 4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one CAS No. 125785-69-5](/img/structure/B47746.png)
4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one, also known as C21H19ClFNO, is a chemical compound that has gained significant attention in scientific research. This compound is commonly used in the field of neuroscience, and it has been found to have potential applications in the treatment of various neurological disorders. In
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one involves its binding to the sigma-1 receptor. This binding results in the modulation of various cellular processes, including calcium signaling, neuroprotection, and neurotransmitter release. This compound has also been found to have an effect on the expression of various genes involved in the regulation of these cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one include its ability to modulate calcium signaling, neuroprotection, and neurotransmitter release. This compound has also been found to have an effect on the expression of various genes involved in the regulation of these cellular processes. Additionally, this compound has been found to have potential anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one in lab experiments include its potential applications in the treatment of various neurological disorders, its ability to modulate various cellular processes, and its potential anti-inflammatory and analgesic effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research of 4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one. One potential direction is the further exploration of its potential applications in the treatment of various neurological disorders. Another potential direction is the investigation of its potential anti-inflammatory and analgesic effects. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one involves several steps. The first step involves the reaction of 4-chloropyridine with 2-fluorobenzaldehyde in the presence of a catalyst, such as palladium. This reaction results in the formation of 4-(2-fluorobenzyl)-4-chloropyridine. The next step involves the reaction of this intermediate product with 1-bromo-3-chloropropane in the presence of a base, such as potassium carbonate. This reaction results in the formation of 4-(4-chlorophenyl)-1-(2-fluorophenyl)butan-1-one. The final step involves the reaction of this product with hydrochloric acid, resulting in the formation of 4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one.
Aplicaciones Científicas De Investigación
4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one has been found to have potential applications in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including calcium signaling, neuroprotection, and neurotransmitter release. This compound has been found to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
4-[4-(4-chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFNO/c22-18-9-7-16(8-10-18)17-11-14-24(15-12-17)13-3-6-21(25)19-4-1-2-5-20(19)23/h1-2,4-5,7-12,14-15H,3,6,13H2/q+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVGWUUALKRJCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC[N+]2=CC=C(C=C2)C3=CC=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFNO+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



